4-Benzoylphenyl 4-bromobenzoate
Description
4-Benzoylphenyl 4-bromobenzoate is an aromatic ester composed of a 4-benzoylphenyl moiety esterified with 4-bromobenzoic acid. Its molecular formula is C₂₀H₁₃BrO₃ (molecular weight: 397.23 g/mol). This compound serves as a key intermediate in organic synthesis, particularly in the development of bioactive molecules. For instance, derivatives of N-(4-benzoylphenyl) pyrrole-2-carboxamide have demonstrated significant lipid-lowering effects in hyperlipidemic rat models, reducing triglycerides (TG), total cholesterol (TC), and low-density lipoprotein (LDL) levels .
Properties
Molecular Formula |
C20H13BrO3 |
|---|---|
Molecular Weight |
381.2g/mol |
IUPAC Name |
(4-benzoylphenyl) 4-bromobenzoate |
InChI |
InChI=1S/C20H13BrO3/c21-17-10-6-16(7-11-17)20(23)24-18-12-8-15(9-13-18)19(22)14-4-2-1-3-5-14/h1-13H |
InChI Key |
ZKVAANVQUKOPQC-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)OC(=O)C3=CC=C(C=C3)Br |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)OC(=O)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
(a) 4-Formylphenyl 4-Bromobenzoate
- Molecular Formula : C₁₄H₉BrO₃ (MW: 305.13 g/mol)
- Key Differences : Replaces the benzoyl group with a formyl (-CHO) group.
- Applications : Acts as a versatile building block in organic synthesis, particularly for introducing aldehyde functionality .
(b) 4-Bromo-2-[(E)-[(4-methylbenzoyl)hydrazono]methyl]phenyl 4-Methoxybenzoate
- Molecular Formula : C₂₃H₁₈BrN₂O₄ (MW: 490.31 g/mol)
- Key Differences : Incorporates a hydrazone-linked 4-methylbenzoyl group and a methoxy substituent on the benzoate ring.
(c) 9H-Fluoren-9-ylmethyl 4-Bromobenzoate
Key Findings :
Physicochemical Properties
Research Tools and Validation
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